molecular formula C13H19NS B8537298 4-(Cyclopentylthiomethyl)-benzylamine

4-(Cyclopentylthiomethyl)-benzylamine

Cat. No. B8537298
M. Wt: 221.36 g/mol
InChI Key: WVVMSMYEVIIURR-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Add borane-THF complex (13.6 mL, 13.6 mmol, 1M solution in THF) dropwise to a solution of 4-(cyclopentylthiomethyl)-benzonitrile (1.5 g, 6.8 mmol) in anhydrous THF (8 mL) at room temperature and heat the mixture at reflux overnight. Cool to room temperature, add methanol cautiously and stir vigorously until gas evolution stops. Concentrate in vacuo and purify the crude mixture by SCX chromatography to obtain the title compound (0.86 g, 59%). MS (ES+) m/z: 205 (M-NH3+H)+.
Quantity
13.6 mL
Type
reactant
Reaction Step One
Name
4-(cyclopentylthiomethyl)-benzonitrile
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
B.C1COCC1.[CH:7]1([S:12][CH2:13][C:14]2[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=2)[CH2:11][CH2:10][CH2:9][CH2:8]1.CO>C1COCC1>[CH:7]1([S:12][CH2:13][C:14]2[CH:15]=[CH:16][C:17]([CH2:18][NH2:19])=[CH:20][CH:21]=2)[CH2:8][CH2:9][CH2:10][CH2:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
13.6 mL
Type
reactant
Smiles
B.C1CCOC1
Name
4-(cyclopentylthiomethyl)-benzonitrile
Quantity
1.5 g
Type
reactant
Smiles
C1(CCCC1)SCC1=CC=C(C#N)C=C1
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir vigorously until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
purify the crude mixture by SCX chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)SCC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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